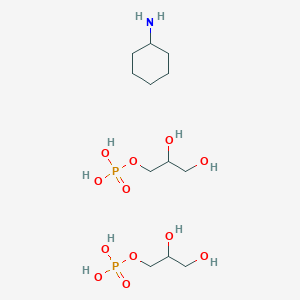

L-alpha-Glycerolphosphate, dicyclohexylammonium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

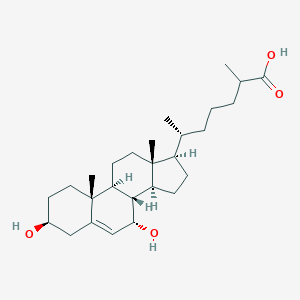

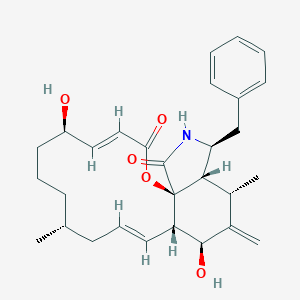

Molecular Structure Analysis

The molecular structure of L-alpha-Glycerolphosphate, dicyclohexylammonium salt involves a phosphoric ester of glycerol, making it an important intermediate in glycolysis and lipid metabolism.科学的研究の応用

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for investigating protein interactions and dynamics within cells .

Glycolysis Studies

As an intermediate in glycolysis, L-alpha-Glycerolphosphate plays a critical role in the metabolic pathway that converts glucose into pyruvate, releasing energy and producing ATP. Researchers use this compound to study the glycolytic process and its regulation.

Lipid Metabolism

In lipid metabolism, this salt functions as a precursor in the synthesis of phospholipids and triglycerides. It’s pivotal for studying lipid biosynthesis pathways and related disorders.

Cell Signaling

L-alpha-Glycerolphosphate is involved in cell signaling pathways, particularly as a substrate for phospholipase D, which generates phosphatidic acid, a key signaling lipid. This application is crucial for understanding signal transduction mechanisms.

Bone Biology and Osteogenesis

This compound is significant in bone biology, where it’s used to study osteoblast differentiation and mineralization. It’s a vital component in the research of bone formation and the treatment of bone-related diseases.

Neurobiology

In neurobiology, L-alpha-Glycerolphosphate is used to explore neuronal metabolism and the role of glycerophospholipids in the brain. This research can lead to a better understanding of neurodegenerative diseases.

Pharmaceutical Testing

The salt form of L-alpha-Glycerolphosphate is often used in pharmaceutical testing as a reference standard to ensure the accuracy and consistency of test results, which is essential for drug development and quality control .

Energy Metabolism Research

Lastly, it’s used in the study of energy metabolism, particularly in the context of mitochondrial function and dysfunction. This research is fundamental to understanding metabolic diseases and developing therapeutic strategies.

作用機序

Target of Action

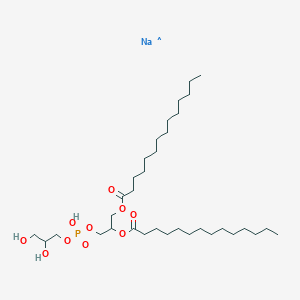

L-alpha-Glycerolphosphate, dicyclohexylammonium salt, also known as sn-Glycerol 3-Phosphate Bis(cyclohexylammonium) Salt, is primarily used as a standard for measuring the level of glycerol-3-phosphate . Glycerol 3-phosphate (G3P) is an important intermediate of carbohydrate and lipid metabolism .

Mode of Action

The compound interacts with its targets by participating in the hydrolysis of phosphatidic acid . This process results in the production of glycerol-3-phosphate , which is a key component in both carbohydrate and lipid metabolic pathways .

Biochemical Pathways

The compound plays a significant role in the glycerol-3-phosphate pathway, which is a part of both carbohydrate and lipid metabolism . The production of glycerol-3-phosphate is a crucial step in these metabolic pathways .

Pharmacokinetics

As a standard used in biochemical assays, it is likely that its bioavailability is influenced by factors such as its chemical properties, including its structure, melting point, boiling point, and density .

Result of Action

The primary result of the compound’s action is the production of glycerol-3-phosphate . This molecule is a critical intermediate in carbohydrate and lipid metabolic pathways , contributing to various cellular processes.

Action Environment

The action, efficacy, and stability of L-alpha-Glycerolphosphate, dicyclohexylammonium salt can be influenced by various environmental factors. These may include the conditions under which the compound is stored and transported . .

特性

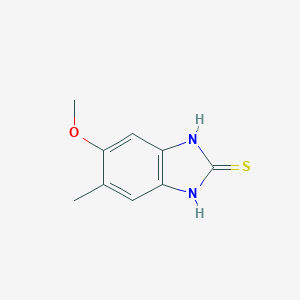

| { "Design of the Synthesis Pathway": "The synthesis of L-alpha-Glycerolphosphate, dicyclohexylammonium salt can be achieved by the reaction of L-alpha-Glycerolphosphate with dicyclohexylamine in the presence of an acid catalyst.", "Starting Materials": [ "L-alpha-Glycerolphosphate", "Dicyclohexylamine", "Acid Catalyst" ], "Reaction": [ "Add L-alpha-Glycerolphosphate to a reaction vessel", "Add dicyclohexylamine to the reaction vessel", "Add acid catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Allow the reaction mixture to cool to room temperature", "Filter the resulting solid and wash with a suitable solvent", "Dry the product under vacuum to obtain L-alpha-Glycerolphosphate, dicyclohexylammonium salt" ] } | |

CAS番号 |

29849-82-9 |

製品名 |

L-alpha-Glycerolphosphate, dicyclohexylammonium salt |

分子式 |

C12H31NO12P2 |

分子量 |

443.32 g/mol |

IUPAC名 |

cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13N.2C3H9O6P/c7-6-4-2-1-3-5-6;2*4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;2*3-5H,1-2H2,(H2,6,7,8) |

InChIキー |

FWIDSLORBURWJY-CFMHHUGTSA-N |

異性体SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O |

SMILES |

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O |

正規SMILES |

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O |

外観 |

Assay:≥95%A crystalline solid |

その他のCAS番号 |

29849-82-9 |

同義語 |

(R)-1,2,3-Propanetriol 1-(Dihydrogen phosphate) compd. with cyclohexanamine; D-Glycerol 1-(Dihydrogen phosphate) compd. with cyclohexylamine; sn-Glycerol-3-phosphate Dicyclohexylammonium Salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)

![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)

![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)